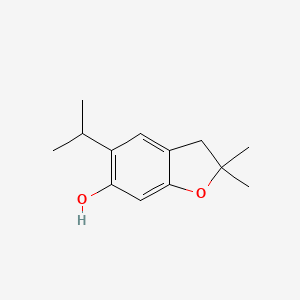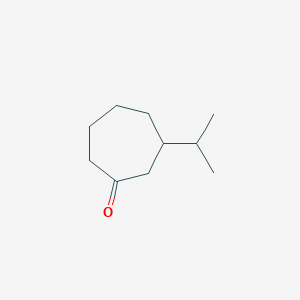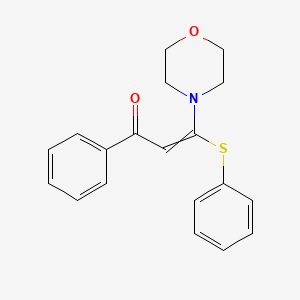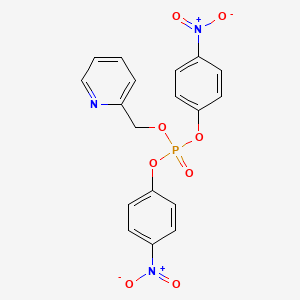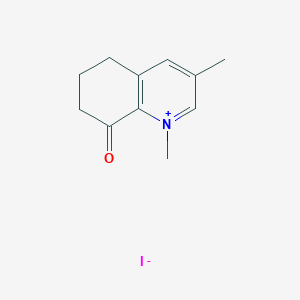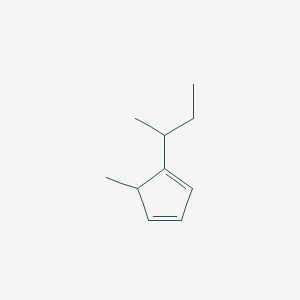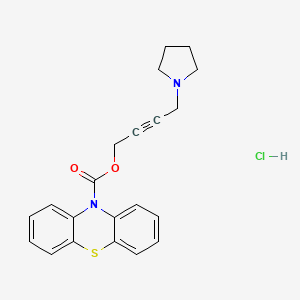![molecular formula C29H23N3O4 B14322819 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole CAS No. 103851-64-5](/img/structure/B14322819.png)
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is a complex organic compound that combines the structural features of fluorenes and carbazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole typically involves multi-step organic reactions. The starting materials often include 9-methyl-2,7-dinitro-9H-fluorene and 9H-carbazole. The synthetic route may involve:
Nitration: Introduction of nitro groups to the fluorene ring.
Alkylation: Attachment of the propyl chain to the fluorene.
Coupling Reaction: Linking the modified fluorene to the carbazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and alkylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbazole moiety can intercalate with DNA or interact with proteins, potentially leading to biological effects such as inhibition of cell proliferation or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methyl-2,7-dinitro-9H-fluorene
- 2,7-Dinitro-9-fluorenone
- 9-Ethyl-2-nitro-9H-fluorene
Uniqueness
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is unique due to its combined structural features of fluorenes and carbazoles, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
103851-64-5 |
|---|---|
Formule moléculaire |
C29H23N3O4 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
9-[3-(9-methyl-2,7-dinitrofluoren-9-yl)propyl]carbazole |
InChI |
InChI=1S/C29H23N3O4/c1-29(15-6-16-30-27-9-4-2-7-23(27)24-8-3-5-10-28(24)30)25-17-19(31(33)34)11-13-21(25)22-14-12-20(32(35)36)18-26(22)29/h2-5,7-14,17-18H,6,15-16H2,1H3 |
Clé InChI |
JMLVOUZSJUXWTE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])CCCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


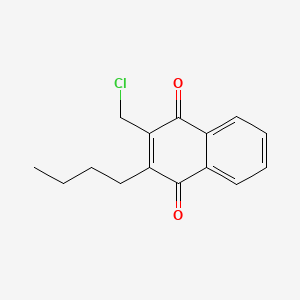
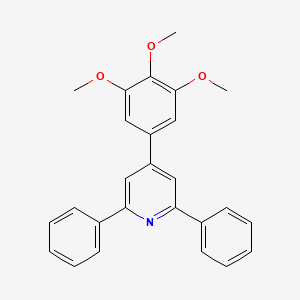
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
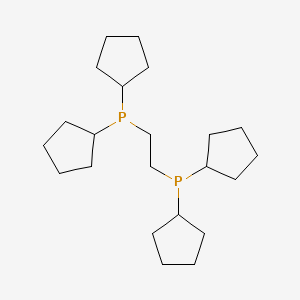
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
